molecular formula C11H11N B3333717 1,6,7,8-Tetrahydrocyclopenta[g]indole CAS No. 129848-59-5

1,6,7,8-Tetrahydrocyclopenta[g]indole

Cat. No.: B3333717
CAS No.: 129848-59-5
M. Wt: 157.21 g/mol
InChI Key: OGAMTYAYYRHIKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,6,7,8-Tetrahydrocyclopenta[g]indole can be synthesized through various methods. One common approach involves the Fischer indolisation reaction, which is a one-pot, three-component protocol . This method typically involves the reaction of aryl hydrazines with ketones and alkyl halides under specific conditions. The reaction is often carried out using microwave irradiation to reduce reaction times and increase yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Fischer indolisation reaction mentioned above can be adapted for large-scale synthesis by optimizing reaction conditions and using appropriate catalysts to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,6,7,8-Tetrahydrocyclopenta[g]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while reduction can produce various hydrogenated indole compounds .

Mechanism of Action

The mechanism of action of 1,6,7,8-Tetrahydrocyclopenta[g]indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in biological systems, influencing cellular processes and signaling pathways . The exact mechanism of action for this compound may vary depending on its specific application and the biological context in which it is used.

Comparison with Similar Compounds

1,6,7,8-Tetrahydrocyclopenta[g]indole can be compared with other similar compounds, such as:

These compounds share the indole core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

1,6,7,8-tetrahydrocyclopenta[g]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-8-4-5-9-6-7-12-11(9)10(8)3-1/h4-7,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAMTYAYYRHIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624340
Record name 1,6,7,8-Tetrahydrocyclopenta[g]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129848-59-5
Record name 1,6,7,8-Tetrahydrocyclopenta[g]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129848-59-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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